N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N'-isopropylurea
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Overview
Description
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a chlorophenylsulfonyl group and an isopropylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea typically involves the following steps:
Formation of the piperidine intermediate: The starting material, 4-chlorobenzenesulfonyl chloride, reacts with piperidine under basic conditions to form 1-[(4-chlorophenyl)sulfonyl]-4-piperidine.
Urea formation: The intermediate is then reacted with isopropyl isocyanate to form the final product, N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea can undergo various chemical reactions, including:
Substitution reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions are typically used.
Oxidation and reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be employed.
Major Products
Substitution reactions: Products include substituted derivatives of the original compound.
Hydrolysis: Products include the corresponding amine and isocyanate derivatives.
Oxidation and reduction: Products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea has several scientific research applications:
Medicinal chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Biological studies: The compound can be used to study the effects of sulfonyl and urea groups on biological activity.
Materials science: It can be used in the synthesis of novel materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and urea groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-methylurea: Similar structure but with a methyl group instead of an isopropyl group.
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-ethylurea: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N’-isopropylurea is unique due to the presence of the isopropyl group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can make it more suitable for certain applications compared to its analogs.
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)sulfonylpiperidin-4-yl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O3S/c1-11(2)17-15(20)18-13-7-9-19(10-8-13)23(21,22)14-5-3-12(16)4-6-14/h3-6,11,13H,7-10H2,1-2H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWMKRWKGANART-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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